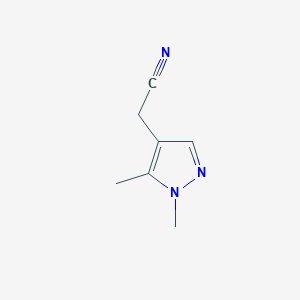

2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Description

2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile (CAS: 1306739-15-0) is a heterocyclic nitrile compound with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol . The compound features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, coupled with an acetonitrile moiety at the 4-position. Its structural uniqueness lies in the electronic and steric effects imparted by the dimethylpyrazole core, which may influence reactivity, solubility, and intermolecular interactions.

- Storage: Sealed in dry conditions at 2–8°C.

- Hazard Profile: Classified with signal word "Warning" and hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled).

- Purity: Not explicitly stated in available sources.

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSZASAYUGLBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workup .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts, leading to the formation of pyrazole oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines under hydrogenation conditions.

Common Reagents and Conditions:

Oxidation: Metal catalysts such as copper or iron complexes.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and alcohols.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Primary amines.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for various therapeutic properties, including:

- Anti-inflammatory Agents : Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are involved in inflammation pathways. A study demonstrated that certain derivatives exhibited significant anti-inflammatory activity in animal models .

- Anticancer Activity : Some derivatives have shown promise in targeting cancer cell lines. For instance, a derivative of this compound was found to induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Materials Science

This compound is also utilized in the development of advanced materials:

- Coordination Complexes : this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique electronic and optical properties suitable for applications in sensors and catalysts .

- Polymers : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research has shown that incorporating pyrazole derivatives into polymers can improve their performance in various applications .

Industrial Chemistry

In industrial settings, the compound is valuable for synthesizing agrochemicals and dyes:

- Agrochemicals : Its derivatives are explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi .

- Dyes : The compound has been employed in the textile industry as a fluorescent whitening agent, which enhances the brightness of fabrics through its unique absorption properties .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of a series of pyrazole derivatives based on this compound. The results indicated that several compounds significantly reduced inflammation markers in vitro and showed efficacy in animal models, suggesting potential for further development as therapeutic agents .

Case Study 2: Coordination Chemistry

Research conducted at a leading university explored the coordination behavior of this compound with various transition metals. The resulting complexes displayed enhanced catalytic activity in oxidation reactions compared to traditional catalysts, indicating potential applications in green chemistry processes .

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can coordinate with metal ions, influencing enzymatic activity and potentially leading to inhibition or activation of biological pathways . The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn based on structural analogs and general chemical principles.

Structural and Functional Analogues

2-(1H-Pyrazol-4-yl)acetonitrile: Molecular Formula: C₅H₅N₃ (vs. C₇H₉N₃ for the target compound). Substituents: Lacks methyl groups at the 1- and 5-positions. The unsubstituted pyrazole may also exhibit stronger hydrogen-bonding capacity due to available N–H groups, contrasting with the dimethylated derivative .

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile :

- Substituents : Methyl groups at 3- and 5-positions instead of 1- and 5-positions.

- Implications : Positional isomerism could alter electronic distribution, affecting reactivity (e.g., nitrile group electrophilicity) or crystal packing. Methyl placement might also influence intermolecular interactions, such as π-stacking or hydrogen bonding .

Hypothetical Property Comparison

Research Implications

- Crystallography: The dimethyl substitution pattern may influence crystal packing. Tools like SHELXL () could elucidate differences in lattice parameters or hydrogen-bonding networks compared to non-methylated analogs.

- Reactivity : Methyl groups could sterically hinder nucleophilic attacks on the nitrile group or stabilize intermediates in cycloaddition reactions.

Limitations in Available Data

The provided evidence lacks explicit studies on analogs, necessitating further experimental or computational investigations to validate these hypotheses. For instance, thermogravimetric analysis (TGA) or X-ray crystallography could clarify stability and structural differences.

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : CHN

- Molecular Weight : 135.17 g/mol

- CAS Number : 1306739-15-0

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. In vitro evaluations reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for several pyrazole derivatives, indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 0.22 | 16.1 |

| S. aureus | 0.25 | 18.5 | |

| Pseudomonas aeruginosa | 0.30 | 15.0 |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties in various models. It was found to inhibit LPS-induced NF-kB/AP-1 reporter activity with IC values ranging from 4.8 to 30.1 μM, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC (μM) |

|---|---|

| This compound | <50 |

| Pyrazolo[1,5-a]quinazolines | 4.8 - 30.1 |

Anticancer Potential

Emerging research indicates that pyrazole derivatives may possess anticancer properties by modulating various signaling pathways involved in cancer cell proliferation and apoptosis . The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with tumor growth.

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the nitrile group and the pyrazole ring structure . This interaction can modulate enzyme activity or receptor signaling pathways, leading to its observed pharmacological effects.

Case Studies

A notable study synthesized coordination complexes involving pyrazole derivatives and evaluated their antifungal and antibacterial activities compared to standard drugs like cycloheximide and gentamicin. The results indicated that these complexes exhibited superior antimicrobial properties, reinforcing the potential of pyrazole-based compounds in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 1,5-dimethyl-1H-pyrazole-4-carbonitrile with haloacetonitrile derivatives (e.g., chloroacetonitrile) in the presence of a base like triethylamine. The reaction proceeds in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under nitrogen at 60–80°C for 6–12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product .

Q. How is the structural integrity of this compound validated?

Methodological Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like methanol or acetonitrile. Diffraction data collected using a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL-2018/3 (full-matrix least-squares on F²). Key metrics include R-factor (<0.05), bond angles (±0.5°), and torsion angles .

Table 1: Example Crystallographic Data (Adapted from )

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | 12.426, 14.304, 12.959 |

| β (°) | 117.845 |

| V (ų) | 2036.7 |

Q. What analytical methods ensure purity of the compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) and gas chromatography (GC-FID) are used. For GC, optimize factors like column temperature (e.g., 40–280°C ramp), carrier gas flow (He, 1.2 mL/min), and split ratio (10:1) to achieve resolution >2.0 between solvent and product peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Methodological Answer: Use a factorial design to test variables:

- Factors: Temperature (60–100°C), base equivalents (1–3 eq.), reaction time (4–12 hrs).

- Response: Yield (%) quantified by NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene). Central composite design (CCD) identifies optimal conditions. For example, 80°C, 2.5 eq. base, 8 hrs increases yield from 65% to 88% .

Q. How do solvent polarity and crystallization conditions influence supramolecular assembly?

Methodological Answer: Solvent polarity dictates hydrogen-bonding networks. For example, polar aprotic solvents (DMF, acetonitrile) favor 2D sql networks, while methanol/water mixtures promote 3D lvt frameworks in Cu-MOF analogs. Characterize via PXRD and TGA to confirm solvent-dependent topology changes .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic data?

Methodological Answer: Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs). Use Mercury 4.3.1 software to calculate interaction distances and angles. Discrepancies arise from solvent inclusion or polymorphism; compare multiple crystal forms and refine disorder models .

Q. How is the biological activity of derivatives evaluated in enzyme inhibition studies?

Methodological Answer: Derivatize the nitrile group to amides or thioamides. Screen against kinases (e.g., JNK) using ATP-competitive assays:

Q. How can this compound serve as a linker in metal-organic frameworks (MOFs)?

Methodological Answer: Coordinate the nitrile group to Cu(I/II) nodes under solvothermal conditions (DMF/H2O, 100°C, 24 hrs). Characterize porosity via BET surface area analysis (N2 adsorption at 77 K). MOFs with sql topology show CO2 uptake capacities ~12 cm³/g at 1 bar .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.